Welcome to the BenchChem Online Store!
molecular formula C13H13NO3S B8626018 Ethyl 2-(2-(3-hydroxyphenyl)thiazol-4-yl)acetate

Ethyl 2-(2-(3-hydroxyphenyl)thiazol-4-yl)acetate

Cat. No. B8626018
M. Wt: 263.31 g/mol
InChI Key: FVMBSSBFFXIODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05527792

Procedure details

The procedure used for the preparation of 5a was repeated with 4d (1.84 g, 7.00 mmol) and 2N LiOH (14.0 mL) to provide 5d (1.63 g, 99%) as a white solid, which was recrystallized from EtOAc/toluene. mp 172.0°-174.0° C.; IR (KBr) 3500-2400 (br), 3336 (br), 1689, 1442, 1276, 1231 cm-1 ; 1H NMR (DMSO-d6) δ 3.72 (2H, s, CH2), 6.81 (1H, d, J=7.4 Hz, Ar), 7.19-7.30 (3H, m, Ar), 7.43 (1H, s), 9.67 (1H, br s, OH), 12.40 (1H, br s, CO2H); FDMS m/z 236 (M+ +1); Anal. Calcd for C11H9NO3S: C, 56.14; H, 3.86; N, 5.95. Found: C, 56.11; H, 3.73; N, 5.80.
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
OC1C=CC=CC=1C1SC=C(CC(O)=O)N=1.C([O:19][C:20](=[O:34])[CH2:21][C:22]1[N:23]=[C:24]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([OH:33])[CH:28]=2)[S:25][CH:26]=1)C.[Li+].[OH-]>>[OH:33][C:29]1[CH:28]=[C:27]([C:24]2[S:25][CH:26]=[C:22]([CH2:21][C:20]([OH:34])=[O:19])[N:23]=2)[CH:32]=[CH:31][CH:30]=1 |f:2.3|

Inputs

Step One
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1SC=C(N1)CC(=O)O
Step Two
Name
Quantity
1.84 g
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)C1=CC(=CC=C1)O)=O
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1SC=C(N1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.